molecular formula C19H18FN3O3 B2699970 N-(4-fluorobenzyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 1021037-26-2

N-(4-fluorobenzyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2699970
CAS No.: 1021037-26-2
M. Wt: 355.369
InChI Key: LEDXDMYASPPWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C19H18FN3O3 and its molecular weight is 355.369. The purity is usually 95%.
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Scientific Research Applications

Conformationally Restricted Butyrophenones

A study by Raviña et al. (2000) explored novel butyrophenones bearing structural similarities, evaluated as antipsychotic agents with affinities for dopamine and serotonin receptors through in vitro and in vivo assays. These compounds demonstrated potential as effective antipsychotic drugs, suggesting their relevance in neuropharmacology research (Raviña et al., 2000).

Anticonvulsant Activities

Kohn et al. (1993) investigated alpha-acetamido-N-benzylacetamide derivatives for their anticonvulsant properties. This research highlighted the potent protection against seizures provided by specific derivatives, offering insights into the design of new anticonvulsant drugs (Kohn et al., 1993).

Pharmacological Tools for 5-HT Receptors

Research by Brea et al. (2003) presented pharmacological and molecular modelling studies on butyrophenones as tools to study 5-HT2A and 5-HT2C receptor behaviors. This work contributes to the understanding of serotonin receptors and the development of related therapeutic agents (Brea et al., 2003).

Anti-Viral Activities

Flefel et al. (2014) synthesized and evaluated heterocyclic compounds for anti-avian influenza virus activity, revealing compounds with promising antiviral effects against H5N1, highlighting their potential in antiviral drug discovery (Flefel et al., 2014).

Myocardial Perfusion Imaging with PET

Mou et al. (2012) explored 18F-labeled pyridaben analogs for potential use in myocardial perfusion imaging (MPI) with PET, demonstrating high heart uptake and low background uptake in mouse and mini swine models, suggesting their utility in MPI applications (Mou et al., 2012).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c20-15-7-5-14(6-8-15)13-21-18(24)4-1-11-23-19(25)10-9-16(22-23)17-3-2-12-26-17/h2-3,5-10,12H,1,4,11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDXDMYASPPWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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